1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate
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Overview
Description
1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate, also known as Enalaprilat, is a potent angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. Enalaprilat is the active metabolite of enalapril, a prodrug that is converted to enalaprilat in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enalaprilat involves the condensation of L-alanine with L-proline, followed by the addition of a phenylpropyl group. The reaction typically requires a solvent such as methanol or ethanol and a catalyst like hydrochloric acid. The final product is then purified through crystallization .
Industrial Production Methods: Industrial production of Enalaprilat follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is often obtained as a dihydrate to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Enalaprilat undergoes several types of chemical reactions, including:
Oxidation: Enalaprilat can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Enalaprilat into its corresponding alcohol derivatives.
Substitution: Enalaprilat can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Enalaprilat, which may have different pharmacological properties .
Scientific Research Applications
Enalaprilat has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Enalaprilat is used in studies investigating the role of ACE in various physiological processes.
Medicine: It is extensively studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Enalaprilat is used in the pharmaceutical industry for the production of ACE inhibitors.
Mechanism of Action
Enalaprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Enalaprilat reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets of Enalaprilat include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Captopril: Another ACE inhibitor, but with a different chemical structure.
Lisinopril: Similar to Enalaprilat but with a lysine group instead of a phenylpropyl group.
Ramipril: A prodrug that is converted to its active form, ramiprilat, in the body.
Uniqueness: Enalaprilat is unique due to its high potency and specificity for the ACE enzyme. Unlike some other ACE inhibitors, Enalaprilat is not a prodrug and is active in its administered form. This makes it particularly useful in clinical settings where rapid onset of action is required .
Properties
IUPAC Name |
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.2H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYVOFLIPYDBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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